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Abstract: Coal tar, a complex mixture derived from the carbonization of coal, is a well-
established human carcinogen due to its high concentration of polycyclic aromatic
hydrocarbons (PAHSs).[1][2] This technical guide provides an in-depth examination of the
carcinogenic potential of these PAHSs for researchers, scientists, and drug development
professionals. It elucidates the primary mechanisms of action, focusing on metabolic activation
and genotoxicity, summarizes quantitative carcinogenicity data, and provides detailed
experimental protocols for assessing PAH-induced carcinogenicity. Key signaling pathways and
experimental workflows are visualized to facilitate a comprehensive understanding of the topic.

Introduction

Coal tar and coal-tar pitches are classified as Group 1 carcinogens ("carcinogenic to humans")
by the International Agency for Research on Cancer (IARC), a conclusion based on extensive
epidemiological studies of occupational exposures and supporting evidence from animal
bioassays.[1][3][4][5] The carcinogenicity of coal tar is primarily attributed to its complex
mixture of PAHs, which can constitute a significant fraction of its composition.[1]

PAHSs are a class of organic compounds containing two or more fused aromatic rings.[2] While
hundreds of PAHs have been identified in coal tar, a subset of these are of particular
toxicological concern due to their potent carcinogenic and mutagenic properties.[1]
Benzo[a]pyrene (BaP) is the most extensively studied PAH and is the only individual PAH
classified as a Group 1 carcinogen by IARC.[2][3][6][7] Many other PAHSs are classified as
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probably or possibly carcinogenic to humans (Groups 2A and 2B, respectively).[2][3] Exposure
occurs predominantly through inhalation and dermal contact, with skin absorption being a
substantial route of uptake.[6]

This guide will explore the molecular mechanisms underpinning PAH carcinogenicity, present
guantitative data to compare the potency of various PAHs, and detail the experimental methods
used to derive this data.

Mechanism of Carcinogenesis: Metabolic Activation
and Genotoxicity

The carcinogenic activity of most PAHSs is not direct but requires metabolic activation into
reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most
importantly, DNA.[8][9][10] This process of forming DNA adducts is a critical initiating event in
chemical carcinogenesis.[11] The primary pathway for this activation involves the Aryl
Hydrocarbon Receptor (AHR) and cytochrome P450 enzymes.

The Aryl Hydrocarbon Receptor (AHR) Signaling
Pathway

The AHR is a ligand-activated transcription factor that acts as a sensor for various xenobiotics,
including PAHs.[12][13][14] The canonical AHR signaling pathway, which leads to the induction
of metabolic enzymes, is a key determinant of PAH toxicity.

e Ligand Binding: In its inactive state, the AHR resides in the cytoplasm within a protein
complex including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.
[1][14] PAHSs entering the cell bind to the AHR, causing a conformational change.

» Nuclear Translocation: Ligand binding triggers the dissociation of the chaperone proteins and
exposes a nuclear localization signal. The AHR-ligand complex then translocates into the
nucleus.[1][8]

» Dimerization and DNA Binding: In the nucleus, the AHR dimerizes with the AHR Nuclear
Translocator (ARNT). This AHR/ARNT heterodimer functions as a transcription factor.[8][14]
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e Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as
Xenobiotic Response Elements (XRES) or Dioxin Response Elements (DRES) in the
promoter regions of target genes.[8][15]

 Induction of Metabolic Enzymes: This binding initiates the transcription of a battery of genes,
most notably Phase | metabolizing enzymes like cytochrome P450 1A1 (CYP1Al) and 1B1
(CYP1B1), and Phase Il conjugating enzymes.[15][16] These induced enzymes, particularly
CYP1Al and CYP1B1, are responsible for metabolizing the PAHs that activated the pathway
in the first place.[15]

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Formation of Carcinogenic Metabolites and DNA
Adducts

While AHR signaling is a detoxification pathway, the intermediate products of Phase |
metabolism of certain PAHs are highly reactive electrophiles. There are three principal
pathways of metabolic activation.[8]

e Diol Epoxide Pathway: This is the most well-established pathway for many carcinogenic
PAHS, including BaP.[6]

o Step 1 (Oxidation): CYP1A1/1B1 enzymes introduce an epoxide group across one of the
double bonds of the PAH.

o Step 2 (Hydration): Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

o Step 3 (Epoxidation): The same CYP enzymes introduce a second epoxide group on the
same ring, adjacent to the diol group, forming a diol epoxide.

» Radical Cation Pathway: This involves a one-electron oxidation, mediated by peroxidases, to
form a radical cation which can then react with DNA, often leading to unstable adducts that
result in depurination.[8][15]

» ortho-Quinone Pathway: Dihydrodiol dehydrogenases can oxidize PAH dihydrodiols to form
reactive o-quinones. This process can also generate reactive oxygen species (ROS),
contributing to oxidative DNA damage.[8]
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The ultimate carcinogenic metabolites, particularly the diol epoxides, can then covalently bind
to the DNA bases (primarily guanine and adenine), forming bulky DNA adducts.[6][8][11] If
these adducts are not removed by DNA repair mechanisms (such as Nucleotide Excision
Repair, NER) before cell division, they can lead to misreplication, causing permanent mutations
(e.g., G-to-T transversions) in critical genes like the TP53 tumor suppressor gene and RAS
proto-oncogenes.[7][15] The accumulation of such mutations can initiate the process of
carcinogenesis.

Quantitative Carcinogenicity Data

The carcinogenic potency of PAHs varies significantly. To facilitate risk assessment for complex
mixtures like coal tar, PAHs are often compared relative to the potency of Benzo[a]pyrene.

IARC Carcinogenicity Classifications

The International Agency for Research on Cancer (IARC) classifies agents based on the
strength of evidence for their carcinogenicity in humans and experimental animals.
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Polycyclic Aromatic

Carcinogenicity

IARC Group L
Hydrocarbon (PAH) Classification
Benzo[a]pyrene (BaP) 1 Carcinogenic to humans[2][3]
_ Probably carcinogenic to
Dibenz[a,h]anthracene 2A
humans[3]
Probably carcinogenic to
Cyclopenta[cd]pyrene 2A
humans|3]
Possibly carcinogenic to
Benzo[a]anthracene 2B
humans[3]
Possibly carcinogenic to
Benzo[b]fluoranthene 2B
humans|3]
) Possibly carcinogenic to
Benzolj]fluoranthene 2B
humans[3]
Possibly carcinogenic to
Benzo[k]fluoranthene 2B
humans[3]
Possibly carcinogenic to
Chrysene 2B
humans|3]
) Probably carcinogenic to
Dibenzo[a,l]pyrene 2A
humans|3]
Possibly carcinogenic to
Indeno[1,2,3-cd]pyrene 2B
humans[3]
Possibly carcinogenic to
Naphthalene 2B
humans[17]
Mixture IARC Group Carcinogenicity Classification
Coal Tar / Coal-Tar Pitch 1 Carcinogenic to humans[2][3]

Table 1. IARC carcinogenicity
classification for selected

PAHs commonly found in coal

tar.[2][3][17]
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Relative Potency Factors (RPFs)

The U.S. Environmental Protection Agency (EPA) has developed Relative Potency Factors
(RPFs) to estimate the cancer risk from mixtures of PAHs.[18][19] These factors compare the
carcinogenic potency of an individual PAH to that of Benzo[a]pyrene, which is assigned an RPF
of 1.[18] The total carcinogenic risk of a mixture can be estimated by calculating the
Benzo[a]pyrene equivalent (BaP-EQ) concentration.

Polycyclic Aromatic Hydrocarbon (PAH) Relative Potency Factor (RPF)
Benzo[a]pyrene (BaP) 1

Benz[a]anthracene 0.1

Benzol[b]fluoranthene 0.1

Benzo[k]fluoranthene 0.01

Chrysene 0.001

Dibenz[a,h]anthracene 1

Indeno[1,2,3-cd]pyrene 0.1

Table 2. RPFs for selected carcinogenic PAHs
as established by the U.S. EPA.[20][21]

Summary of In Vivo Carcinogenicity Data

Animal bioassays are crucial for determining the carcinogenic potential of chemicals. The
mouse skin-painting model has historically been a key tool for PAH carcinogenicity
assessment.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://files.dep.state.pa.us/PublicParticipation/Public%20Participation%20Center/PubPartCenterPortalFiles/Environmental%20Quality%20Board/2024/Mar_12_2024/04c_7-575_Ch%20250_Proposed_CSSAB%20PAH.PDF
https://assessments.epa.gov/risk/document/&deid%3D194584
https://files.dep.state.pa.us/PublicParticipation/Public%20Participation%20Center/PubPartCenterPortalFiles/Environmental%20Quality%20Board/2024/Mar_12_2024/04c_7-575_Ch%20250_Proposed_CSSAB%20PAH.PDF
https://www.epa.gov/sites/default/files/2015-11/documents/pah-rpfs.pdf
https://www.nalms.org/wp-content/uploads/2017/08/37-1-5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Test Substance

Animal Model

Dose & Regimen

Key Results (Tumor
Incidence)

Single topical

application (396

100% tumor incidence

Benzo[a]pyrene (BaP) SENCAR Mice by 11 weeks; 6.6
nmol), followed by
) tumors/mouse.[22]
TPA promotion
Single topical o
o 100% tumor incidence
) application (20 pL),
Coal Tar (CCT) SENCAR Mice by 11 weeks; 3.3
followed by TPA
) tumors/mouse.[22]
promotion
Oral gavage (3, 6, or Forestomach tumors:
) 12 mg/kg/day), 5 4% (control), 78%,
Benzo[a]pyrene (BaP) B6C3F1 Mice ]
days/week for 104 96%, 98% in dose
weeks groups.[23][24]
Oral gavage (100,
Lung tumors: 20%
200, or 400
] ) (control), 72%, 92%,
Coal Tar Mixture 1 B6C3F1 Mice mg/kg/day), 5

days/week for 104
weeks

96% in dose groups.
[23][24]

Table 3. Selected
results from in vivo
carcinogenicity
studies. TPA (12-O-
tetradecanoylphorbol-
13-acetate) is a tumor

promoter.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of carcinogenicity and

genotoxicity. The following sections detail the methodologies for key assays.

Genotoxicity Assessment Workflow
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Atiered approach is typically used for genotoxicity testing, starting with in vitro assays and

progressing to in vivo studies if necessary.

Test Chemical (PAH)

Tier 1: In Vitro Assaysj

Standard Battery [Standard Battery Standard Battery
Bacterial Reverse Mutation Assay In Vitro Mammalian Cell Assay In Vitro Mammalian Chromosomal
(Ames Test) (e.g., Mouse Lymphoma Assay) Aberration Test
- Tests for gene mutation - Tests for gene mutation - Tests for clastogenicity

Tier 2: In Vivo Assays

(if in vitro is positive)

In Vivo Mammalian Erythrocyte
Micronucleus Test
- Tests for chromosomal damage

In Vivo Comet Assay
- Tests for DNA strand breaks

i

Weight of Evidence
Genotoxic Hazard Assessment

(e.g., 32P-Postlabeling)

DNA Adduct Measurement
- Mechanistic data

Click to download full resolution via product page

Caption: A typical workflow for assessing the genotoxicity of a chemical.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a
chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains

of Salmonella typhimurium.[25][26][27]
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» Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift
mutations, TA100 for base-pair substitutions).

e Metabolic Activation (S9 Mix): Since PAHs require metabolic activation, the test is performed
with and without an exogenous metabolic activation system (S9 fraction), which is a post-
mitochondrial supernatant from the liver of rats pre-treated with an enzyme inducer (e.g.,
Aroclor 1254).[28][29]

o Exposure: In a test tube, combine the test PAH (at several concentrations), the bacterial
culture, and either the S9 mix or a buffer.

e Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow
for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it
onto a minimal glucose agar plate.[25]

e Incubation: Incubate the plates at 37°C for 48-72 hours.[26]

e Scoring: Count the number of revertant colonies (his+) on each plate. A substance is
considered mutagenic if it causes a dose-dependent increase in the number of revertant
colonies compared to the negative control, typically a two- to three-fold increase.[28]

Protocol: In Vivo Dermal Carcinogenicity Bioassay

This protocol is based on the principles outlined in OECD Test Guideline 451 for carcinogenicity
studies.[30][31]

e Animal Model: Use a sensitive rodent strain, such as the C3H/HeN mouse or the SENCAR
mouse. Groups should consist of at least 50 animals of each sex.

» Dose Selection: Use at least three dose levels plus a concurrent vehicle control group.
Doses are determined from shorter-term range-finding studies and should be based on the
maximum tolerated dose (MTD).

o Administration: The test substance (e.g., coal tar or a specific PAH) is dissolved in a suitable
vehicle (e.g., acetone). A fixed volume is applied to a clipped area of the dorsal skin, typically
twice a week.
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o Duration: The study duration is typically a major portion of the animal's lifespan, usually 18-
24 months for mice.[30]

o Observations: Observe animals daily for clinical signs of toxicity. Palpate the application site
weekly for the appearance of skin lesions (tumors). Record the time to first tumor
appearance and the number and size of tumors for each animal.

o Pathology: At the end of the study, conduct a full necropsy on all animals. Perform
histopathological examination of the skin from the application site and all major organs to
identify neoplastic lesions.

o Data Analysis: Statistically analyze tumor incidence and multiplicity between the treated and
control groups to determine the carcinogenic potential of the substance.

Protocol: 32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is an ultra-sensitive method for detecting and quantifying bulky DNA
adducts, capable of detecting as few as one adduct per 10°-10° nucleotides.[32][33][34]
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Isolate DNA from
exposed tissue/cells

Step 1: Enzymatic Digestion
(Micrococcal Nuclease / Spleen Phosphodiesterase)
Yields normal & adducted 3'-mononucleotides

:

Step 2: Adduct Enrichment
(Nuclease P1 Digestion)
Removes normal nucleotides

:

Step 3: 32P-Labeling
(T4 Polynucleotide Kinase & [y-32P]ATP)
Radiolabels adducted nucleotides

:

Step 4: Chromatographic Separation
(Multidirectional TLC or HPLC)

:

Step 5: Detection & Quantification
(Autoradiography / Phosphorimaging)

Calculate Adduct Levels
(RAL - Relative Adduct Labeling)

Click to download full resolution via product page

Caption: Workflow for the 32P-postlabeling assay for DNA adducts.

» DNA Digestion: Isolate high-purity DNA from tissues or cells exposed to the PAH. Digest the
DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal
nuclease and spleen phosphodiesterase.[32][33]
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e Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1,
which dephosphorylates the more abundant normal 3'-mononucleotides to nucleosides,
leaving the bulky adducts as substrates for the next step.[33]

o >-End Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by
transferring a 32P-phosphate group from [y-32P]ATP. This reaction is catalyzed by T4
polynucleotide kinase.[11][32]

o Separation: Separate the 32P-labeled adducts from excess [y-32P]ATP and other components.
This is typically achieved using multidirectional thin-layer chromatography (TLC) on
polyethyleneimine (PEIl)-cellulose plates or by high-performance liquid chromatography
(HPLC).[33][35]

o Detection and Quantification: Detect the radiolabeled adducts as spots on the TLC plate
using autoradiography or phosphorimaging. Quantify the amount of radioactivity in each
adduct spot and in the total nucleotides to calculate the level of DNA damage, often
expressed as Relative Adduct Labeling (RAL).

Conclusion

The carcinogenic potential of polycyclic aromatic hydrocarbons in coal tar is a significant public
and occupational health concern. The mechanism is well-understood to be driven by metabolic
activation via the AHR pathway to genotoxic intermediates that form DNA adducts, initiating
mutagenesis. Quantitative data from carcinogenicity classifications, relative potency factors,
and in vivo bioassays consistently demonstrate the hazard posed by these compounds, with
Benzo[a]pyrene serving as the benchmark for the most potent carcinogenic activity. The
experimental protocols detailed herein—the Ames test for mutagenicity, long-term dermal
bioassays for carcinogenicity, and the 32P-postlabeling assay for mechanistic adduct studies—
represent the foundational tools for the continued investigation and risk assessment of these
hazardous substances. For professionals in research and drug development, a thorough
understanding of these mechanisms and methodologies is critical for evaluating potential
liabilities and developing strategies to mitigate human health risks associated with PAH
exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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